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Compound Name: 4-Bromo-2-fluoropyridine

Cat. No.: B161659 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromo-2-fluoropyridine has emerged as a highly versatile and valuable building block in

modern organic synthesis, particularly within the realm of pharmaceutical and materials science

research. Its unique electronic properties, stemming from the presence of both an electron-

withdrawing fluorine atom and a synthetically adaptable bromine atom on the pyridine ring,

allow for a diverse range of chemical transformations. This guide provides an in-depth overview

of the physicochemical properties, key chemical reactions, and applications of 4-Bromo-2-
fluoropyridine, complete with detailed experimental protocols and visual workflows to facilitate

its use in the laboratory.

Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of 4-Bromo-2-
fluoropyridine is essential for its safe handling, storage, and effective utilization in chemical

reactions. The key properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₅H₃BrFN [1]

Molecular Weight 175.99 g/mol [1]

Appearance Colorless to light yellow liquid [2]

Density 1.713 g/mL at 25 °C [1]

Boiling Point 196 °C at 760 mmHg [2]

Flash Point 71.1 °C (160.0 °F) - closed cup [1]

Refractive Index n20/D 1.531 [1]

CAS Number 128071-98-7 [1]

Core Reactivity and Key Transformations
The reactivity of 4-Bromo-2-fluoropyridine is dominated by the distinct functionalities of the

fluorine and bromine substituents. The fluorine atom at the 2-position is highly susceptible to

nucleophilic aromatic substitution (SNAr), while the bromine atom at the 4-position is an

excellent handle for palladium-catalyzed cross-coupling reactions.[3] This differential reactivity

allows for selective and sequential functionalization of the pyridine core.

Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position of 4-Bromo-2-fluoropyridine serves as a versatile

reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds through

various palladium-catalyzed cross-coupling reactions. These transformations are fundamental

in the construction of complex molecular architectures found in many pharmaceutical agents.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the

pyridine core and a wide range of aryl and heteroaryl moieties.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Reaction Setup: In a dry Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen),

combine 4-Bromo-2-fluoropyridine (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2
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mmol, 1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for

instance, K₂CO₃ (2.0 mmol, 2.0 eq.).[4]

Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (1 mL) to the flask.[4]

Reaction Execution: Stir the reaction mixture at 100 °C for 12 hours. Monitor the reaction

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).[4]

Work-up: After completion, cool the reaction to room temperature. Separate the organic

layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic

layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[4]

Purification: Remove the solvent under reduced pressure and purify the crude product by

column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl

acetate in hexanes) to afford the desired 4-aryl-2-fluoropyridine derivative.[4]

4-Bromo-2-fluoropyridine
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Pd Catalyst & Base

Heating & Stirring Work-up & Purification 4-Aryl-2-fluoropyridine
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Suzuki-Miyaura Coupling Workflow

The Sonogashira coupling enables the introduction of alkyne functionalities at the 4-position of

the pyridine ring, which are valuable for further transformations or as components of

conjugated systems.

Experimental Protocol: General Procedure for Sonogashira Coupling
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2-
fluoropyridine (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and

copper(I) iodide (0.04-0.10 equiv).[5]

Reagent Addition: Add an anhydrous solvent like THF and a base such as triethylamine (2-3

equiv). Stir the mixture for 5-10 minutes at room temperature.[5]

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.[5]

Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-60 °C.

Monitor the reaction progress by TLC or LC-MS.[5]

Work-up and Purification: Upon completion, follow a standard aqueous work-up procedure,

followed by purification by column chromatography on silica gel to yield the 2-fluoro-4-

alkynylpyridine product.

4-Bromo-2-fluoropyridine
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Sonogashira Coupling Workflow

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for

the synthesis of a wide array of substituted aminopyridines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
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Reaction Setup: In an oven-dried reaction vessel, combine 4-Bromo-2-fluoropyridine (1.0

equiv), the desired amine (1.2-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂;

1-5 mol%), a phosphine ligand (e.g., Xantphos or XPhos; 2-10 mol%), and a base (e.g.,

NaOtBu or Cs₂CO₃; 1.5-3.0 equiv).[6]

Inert Atmosphere and Solvent Addition: Seal the vessel and replace the atmosphere with an

inert gas. Add an anhydrous solvent such as toluene or dioxane.[6]

Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 2-24 hours,

monitoring by TLC or LC-MS.[6]

Work-up: Upon completion, cool the mixture to room temperature, dilute with a suitable

organic solvent like ethyl acetate, and wash with water and brine.[6]

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the

residue by column chromatography to obtain the desired 4-amino-2-fluoropyridine derivative.

[6]
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Buchwald-Hartwig Amination Workflow

Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at the 2-position

makes this site highly susceptible to nucleophilic attack. The fluoride ion is an excellent leaving
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group in SNAr reactions.[7][8] This reactivity is extensively utilized for the introduction of

various nucleophiles.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

Reaction Setup: Dissolve 4-Bromo-2-fluoropyridine (1.0 equiv) in a suitable aprotic polar

solvent such as THF or DMF.

Nucleophile Addition: Add the desired nucleophile (e.g., an alcohol, amine, or thiol; 1.1-1.5

equiv) to the solution. A base, such as sodium hydride or potassium carbonate, may be

required to generate the active nucleophile.

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. The

reaction progress should be monitored by TLC or LC-MS.

Work-up and Purification: After the reaction is complete, quench the reaction with water and

extract the product with an organic solvent. The combined organic layers are then washed,

dried, and concentrated. The crude product is purified by column chromatography to yield

the 4-bromo-2-substituted pyridine.
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Nucleophilic Aromatic Substitution Workflow

Applications in Pharmaceutical Synthesis
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4-Bromo-2-fluoropyridine is a key intermediate in the synthesis of numerous biologically

active molecules, including inhibitors of enzymes implicated in cancer and other diseases.

Synthesis of CDK2 Inhibitors
Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its inhibition is a

promising strategy for cancer therapy. 4-Bromo-2-fluoropyridine serves as a starting material

for the synthesis of potent CDK2 inhibitors.[3]

Synthetic Workflow:

The synthesis typically involves an initial nucleophilic substitution of the fluorine atom with a

suitable amine, followed by a Suzuki coupling at the bromine position to introduce further

diversity.[3]

Step 1: Nucleophilic Substitution

Step 2: Suzuki Coupling

4-Bromo-2-fluoropyridine

4-Bromo-2-(amino)-pyridine
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CDK2 Inhibitor Scaffold
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Arylboronic Acid
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Synthesis of a CDK2 Inhibitor Scaffold

Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies,

particularly effective in tumors with BRCA mutations. 4-Bromo-2-fluoropyridine is a key
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building block for the synthesis of isoquinolinone-based PARP inhibitors. The synthesis of

these inhibitors often involves the construction of a core heterocyclic system where the pyridine

moiety from 4-bromo-2-fluoropyridine is incorporated.

Synthetic Workflow Example:

A plausible synthetic route could involve a Sonogashira coupling to introduce an acetylenic

group, followed by a cyclization reaction to form the isoquinolinone core. Subsequent

functionalization would lead to the final PARP inhibitor.

Step 1: Sonogashira Coupling

Step 2: Cyclization & Further Functionalization

4-Bromo-2-fluoropyridine

2-Fluoro-4-alkynylpyridine
Pd/Cu Catalyst, Base

Terminal Alkyne

PARP Inhibitor

e.g., Acid/Base catalysis

Cyclization Reagents

Click to download full resolution via product page

Plausible Synthetic Route to a PARP Inhibitor

Conclusion
4-Bromo-2-fluoropyridine is a cornerstone building block for the synthesis of complex organic

molecules, offering chemists a reliable and versatile platform for the introduction of diverse

functionalities. Its well-defined reactivity, with distinct handles for both cross-coupling and

nucleophilic substitution reactions, allows for strategic and efficient synthetic planning. The

applications highlighted in this guide, particularly in the synthesis of potent enzyme inhibitors,

underscore its significance in modern drug discovery and development. The provided protocols
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and workflows serve as a practical resource for researchers looking to harness the synthetic

potential of this valuable chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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